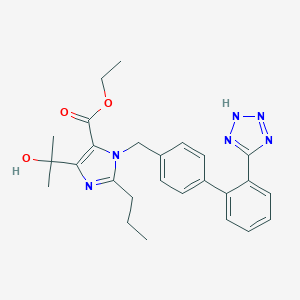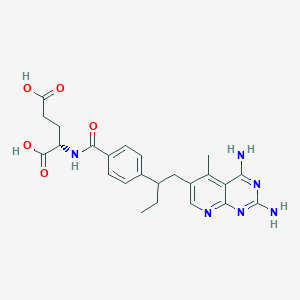![molecular formula C10H11F3O3 B148510 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS No. 160969-02-8](/img/structure/B148510.png)
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Vue d'ensemble
Description
“2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol” is a chemical compound with the molecular formula C10H11F3O3 . It is also known by other synonyms such as "Ethanol, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]-" .
Synthesis Analysis
The synthesis of “2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol” involves an improved process for the preparation of this compound, its derivatives, and/or its pharmaceutically acceptable salts . This process is commercially viable and industrially advantageous .Molecular Structure Analysis
The molecular structure of “2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol” includes a molecular weight of 236.19 g/mol . The InChI representation of the molecule is “InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4,14H,5-7H2” and the Canonical SMILES representation is "C1=CC=C(C(=C1)OCCO)OCC(F)(F)F" .Chemical Reactions Analysis
The “2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol” group provides improved shelf stability while maintaining reactivity toward nucleophiles in SNAr reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol” include a molecular weight of 236.19 g/mol, XLogP3 of 2.1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 6, Rotatable Bond Count of 5, Exact Mass of 236.06602869 g/mol, Monoisotopic Mass of 236.06602869 g/mol, Topological Polar Surface Area of 38.7 Ų, Heavy Atom Count of 16, and Formal Charge of 0 .Applications De Recherche Scientifique
- By participating in the synthesis of silodosin, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol contributes to managing BPH symptoms by relaxing smooth muscle in the prostate gland .
Silodosin Intermediate
Phenyl Acetate Derivatives
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLAUDPJQVGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444772 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | |
CAS RN |
160969-02-8 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


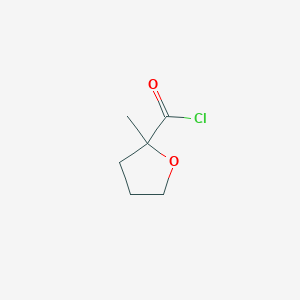
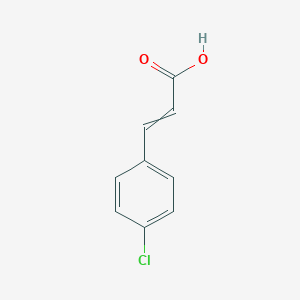

![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
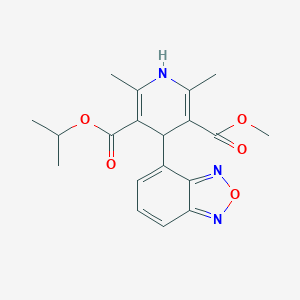
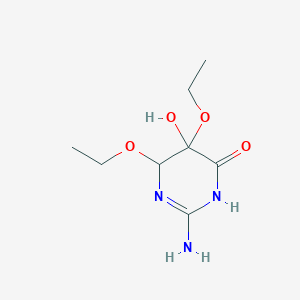



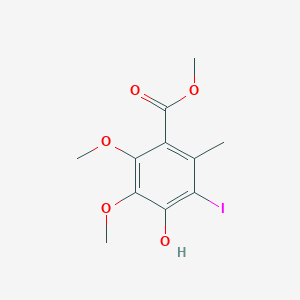
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)

